molecular formula C9H12N2O3 B8668276 3-amino-4-(2-hydroxyethylamino)benzoic Acid

3-amino-4-(2-hydroxyethylamino)benzoic Acid

Cat. No. B8668276
M. Wt: 196.20 g/mol
InChI Key: WULJELNVXOXTAB-UHFFFAOYSA-N
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Patent
US08598168B2

Procedure details

A solution of intermediate 156 (1.33 g, 5.9 mmol) in AcOEt/MeOH was stirred under H2 in the presence of 10% palladium on carbon for 18 h, filtered through Celite®, concentrated and then triturated with DCM to give compound 157 (1.18 g, >99% yield).
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
AcOEt MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]=1[N+:14]([O-])=O>CCOC(C)=O.CO.[Pd]>[NH2:14][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:5]=1[NH:4][CH2:3][CH2:2][OH:1])[C:9]([OH:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
OCCNC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
AcOEt MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
triturated with DCM

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)O)C=CC1NCCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 101.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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